molecular formula C26H26ClN3O5S B12343034 1-(5-Aminopentyl)-3-(fluorescein-5-yl)thiourea HCl

1-(5-Aminopentyl)-3-(fluorescein-5-yl)thiourea HCl

Katalognummer: B12343034
Molekulargewicht: 528.0 g/mol
InChI-Schlüssel: PXRJXLGUUHZBIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Aminopentyl)-3-(fluorescein-5-yl)thiourea HCl is a synthetic compound that combines the properties of a thiourea derivative with a fluorescein moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Aminopentyl)-3-(fluorescein-5-yl)thiourea HCl typically involves the reaction of fluorescein isothiocyanate with 5-aminopentylamine in the presence of a suitable solvent. The reaction is usually carried out under mild conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and purification systems. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Aminopentyl)-3-(fluorescein-5-yl)thiourea HCl can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(5-Aminopentyl)-3-(fluorescein-5-yl)thiourea HCl has several scientific research applications, including:

    Chemistry: Used as a fluorescent probe for detecting thiol groups in various chemical reactions.

    Biology: Employed in fluorescence microscopy to label and visualize cellular components.

    Medicine: Potential use in diagnostic imaging and as a therapeutic agent in targeted drug delivery.

    Industry: Utilized in the development of fluorescent dyes and sensors for various industrial applications.

Wirkmechanismus

The mechanism of action of 1-(5-Aminopentyl)-3-(fluorescein-5-yl)thiourea HCl involves its interaction with specific molecular targets. The fluorescein moiety allows the compound to act as a fluorescent probe, while the thiourea group can interact with thiol groups in proteins and other biomolecules. This interaction can lead to changes in fluorescence, which can be used to monitor biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Fluorescein Isothiocyanate: A commonly used fluorescent dye with similar applications in fluorescence microscopy and flow cytometry.

    Thiourea Derivatives: Compounds with similar chemical properties and reactivity, used in various chemical and biological applications.

Uniqueness

1-(5-Aminopentyl)-3-(fluorescein-5-yl)thiourea HCl is unique due to its combination of a fluorescein moiety with a thiourea group, providing both fluorescent properties and reactivity with thiol groups. This dual functionality makes it a valuable tool in scientific research and industrial applications.

Eigenschaften

Molekularformel

C26H26ClN3O5S

Molekulargewicht

528.0 g/mol

IUPAC-Name

1-(5-aminopentyl)-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea;hydrochloride

InChI

InChI=1S/C26H25N3O5S.ClH/c27-10-2-1-3-11-28-25(35)29-15-4-7-19-18(12-15)24(32)34-26(19)20-8-5-16(30)13-22(20)33-23-14-17(31)6-9-21(23)26;/h4-9,12-14,30-31H,1-3,10-11,27H2,(H2,28,29,35);1H

InChI-Schlüssel

PXRJXLGUUHZBIO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1NC(=S)NCCCCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.